molecular formula C29H45N3O4 B12691748 2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid CAS No. 93858-07-2

2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid

Cat. No.: B12691748
CAS No.: 93858-07-2
M. Wt: 499.7 g/mol
InChI Key: YOUFRENTDYZIRO-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid is a complex organic compound characterized by its unique structure, which includes an indazole ring and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid typically involves multiple steps. The initial step often includes the formation of the indazole ring, followed by the introduction of the amino and oxoethyl groups. The final step involves the attachment of the icosenoic acid chain. Common reagents used in these reactions include various amines, carboxylic acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce oxo groups to hydroxyl groups or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Oxo-2,3-dihydro-1H-indazol-6-yl)carbamoyl]nonadecanoic acid
  • 4-[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]-3-[(2-methylpropionyl)octadecylamino]-4-oxobutyric acid
  • 1-[(2,3-Dihydro-3-Oxo-1H-Indazol-6-Yl)Amino]-1-Oxohexadecane

Uniqueness

2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid is unique due to its specific structure, which combines an indazole ring with a long aliphatic chain. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

93858-07-2

Molecular Formula

C29H45N3O4

Molecular Weight

499.7 g/mol

IUPAC Name

(E)-2-[2-oxo-2-[(3-oxo-1,2-dihydroindazol-6-yl)amino]ethyl]icos-2-enoic acid

InChI

InChI=1S/C29H45N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(29(35)36)21-27(33)30-24-19-20-25-26(22-24)31-32-28(25)34/h18-20,22H,2-17,21H2,1H3,(H,30,33)(H,35,36)(H2,31,32,34)/b23-18+

InChI Key

YOUFRENTDYZIRO-PTGBLXJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C(\CC(=O)NC1=CC2=C(C=C1)C(=O)NN2)/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC=C(CC(=O)NC1=CC2=C(C=C1)C(=O)NN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.